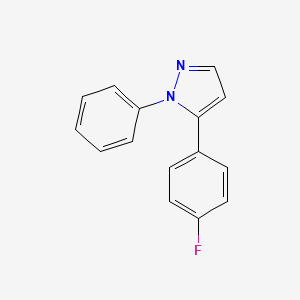

5-(4-fluorophenyl)-1-phenyl-1H-pyrazole

Description

The exact mass of the compound 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-1-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2/c16-13-8-6-12(7-9-13)15-10-11-17-18(15)14-4-2-1-3-5-14/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROAQDUKXASNEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701280004 |

Source

|

| Record name | 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666349 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

439289-13-1 |

Source

|

| Record name | 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439289-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Physicochemical and Synthetic Profiling of 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the diarylpyrazole scaffold. Specifically, 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole represents a privileged heterocyclic core that serves as a foundational pharmacophore in modern medicinal chemistry[1]. Diarylpyrazoles—particularly the 1,5-disubstituted isomers—are renowned for their selective interaction with the cyclooxygenase-2 (COX-2) enzyme and p38 mitogen-activated protein (MAP) kinases[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and a self-validating regioselective synthetic protocol designed to eliminate regioisomer contamination.

Physicochemical Characteristics & Molecular Descriptors

The physicochemical profile of a molecule dictates its pharmacokinetics (PK) and pharmacodynamics (PD). The computed and experimental data for 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole reveals a highly lipophilic compound optimized for target affinity but challenging for aqueous formulation[3].

Quantitative Data Summary

| Property | Value | Causality / Formulation Implication |

| Molecular Weight | 238.26 g/mol | Ideal for small-molecule drug design; strictly compliant with Lipinski's Rule of 5. |

| XLogP3-AA | 3.7 | High lipophilicity ensures excellent passive transcellular membrane permeability but limits aqueous solubility[3]. |

| Topological Polar Surface Area (TPSA) | 17.8 Ų | Driven solely by the two pyrazole nitrogens. Highly favorable for blood-brain barrier (BBB) penetration. |

| Aqueous Solubility | 3.5 µg/mL (pH 7.4) | Poor dissolution rate; requires advanced formulation strategies (e.g., solid lipid nanoparticles or amorphous solid dispersions) for in vivo efficacy[3]. |

| Rotatable Bonds | 2 | Low conformational entropy penalty upon target binding, leading to higher binding affinity. |

| H-Bond Donors / Acceptors | 0 / 2 | Lacks donors, relying entirely on hydrophobic and dipole interactions within target protein pockets[3]. |

Causality of the Fluorine Substitution : The incorporation of a fluorine atom at the para-position of the 5-phenyl ring is a deliberate bioisosteric strategy. Fluorine's high electronegativity modulates the electron density of the aromatic ring, strengthening π−π stacking interactions within hydrophobic protein pockets. Furthermore, it blocks cytochrome P450-mediated para-hydroxylation, significantly extending the metabolic half-life of the scaffold without drastically increasing steric bulk[2].

Structural and Pharmacological Insights

The 1,5-diarylpyrazole architecture is inherently non-planar. Steric repulsion between the ortho-hydrogens of the 1-phenyl ring and the 5-(4-fluorophenyl) ring forces both aromatic systems to twist out of the pyrazole core's plane.

Mechanistic Implication : This twisted conformation is not a structural defect; it is the exact geometric requirement for COX-2 selectivity. The COX-2 enzyme possesses a secondary hydrophobic side-pocket (which is sterically restricted in COX-1) that perfectly accommodates the out-of-plane 5-aryl group. This anchors the molecule, while the 1-phenyl group aligns with the main arachidonic acid binding channel[1][4].

Fig 1. Pharmacological logic of 1,5-diarylpyrazole COX-2 inhibition pathway.

Regioselective Synthesis Protocol

A common pitfall in pyrazole synthesis is the condensation of 1,3-diketones with arylhydrazines, which inevitably yields an inseparable mixture of 1,3-diaryl and 1,5-diaryl regioisomers. To achieve absolute regiocontrol, an enaminone intermediate must be utilized[1][4].

Causality of Regioselection : The enaminone presents two highly differentiated electrophilic centers. The terminal, more nucleophilic nitrogen of phenylhydrazine ( −NH2 ) selectively attacks the highly electrophilic β -carbon of the enaminone (activated by the leaving group potential of the dimethylamino moiety). Subsequent intramolecular cyclization of the secondary amine onto the carbonyl carbon guarantees the 1,5-diaryl geometry[4].

Fig 2. Regioselective synthesis workflow utilizing an enaminone intermediate.

Step-by-Step Methodology

Step 1: Enaminone Preparation

-

Charge a flame-dried round-bottom flask with 4-fluoroacetophenone (10.0 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12.0 mmol).

-

Reflux the neat mixture at 110°C for 12 hours under an inert argon atmosphere.

-

Remove unreacted DMF-DMA in vacuo to yield 3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one as a crystalline solid. Use directly without further purification.

Step 2: Cyclocondensation

-

Dissolve the crude enaminone (10.0 mmol) in absolute ethanol (30 mL).

-

Add phenylhydrazine hydrochloride (11.0 mmol) and a catalytic amount of glacial acetic acid (1.0 mL).

-

Reflux the reaction mixture for 4–6 hours. Monitor the complete consumption of the enaminone via TLC (Hexane:EtOAc 3:1).

Step 3: Workup and Self-Validating QA/QC

-

Concentrate the solvent under reduced pressure, dilute the residue with ethyl acetate (50 mL), and wash sequentially with saturated NaHCO3 (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO4 , filter, and concentrate. Purify via flash column chromatography (silica gel, Hexane/EtOAc gradient).

-

Self-Validation via NMR : To definitively confirm the 1,5-regioisomer over the 1,3-isomer, analyze the 1H -NMR spectrum ( CDCl3 ). The diagnostic pyrazole C4−H proton will appear as a distinct doublet ( J≈1.8 Hz) at approximately 6.4–6.6 ppm , coupling with the C3−H doublet at ~7.7 ppm. The absence of a singlet at ~6.8 ppm confirms the complete exclusion of the 1,3-isomer[4].

Conclusion

5-(4-fluorophenyl)-1-phenyl-1H-pyrazole exemplifies the delicate balance between structural rigidity, lipophilicity, and target specificity in medicinal chemistry. By employing regioselective enaminone chemistry, researchers can reliably access this scaffold without chromatographic nightmares, utilizing its unique out-of-plane topography to probe hydrophobic binding pockets in advanced drug discovery campaigns.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole | C15H11FN2 | CID 2768365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole (CAS 439289-13-1)

Executive Summary & Chemical Identity

The compound 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole is a synthetic heterocyclic molecule belonging to the highly privileged 1,5-diarylpyrazole class. This structural motif is a foundational pharmacophore in modern medicinal chemistry, serving as the core scaffold for numerous anti-inflammatory agents and kinase inhibitors[1][2].

The introduction of a fluorine atom at the para-position of the 5-phenyl ring serves a dual purpose: it significantly increases the lipophilicity of the molecule (enhancing cellular permeability) and acts as a metabolic shield, blocking cytochrome P450-mediated para-hydroxylation, thereby extending the compound's pharmacokinetic half-life[3].

Quantitative Chemical Properties

| Property | Value | Source |

| IUPAC Name | 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole | [3] |

| CAS Number | 439289-13-1 | [3] |

| Molecular Formula | C15H11FN2 | [3] |

| Molecular Weight | 238.26 g/mol | [3] |

| SMILES String | C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=C(C=C3)F | [3] |

| XLogP3-AA | 3.7 | [3] |

| Topological Polar Surface Area | 17.8 Ų | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Pharmacological Relevance of the 1,5-Diarylpyrazole Scaffold

The 1,5-diarylpyrazole architecture is not merely a structural curiosity; it is a masterclass in spatial geometry. The adjacent placement of two aryl rings at the 1- and 5-positions of the pyrazole core forces the rings out of coplanarity due to steric hindrance. This specific dihedral angle allows the molecule to act as a highly selective "wedge," fitting perfectly into deep, hydrophobic binding pockets of target enzymes[1].

-

Cyclooxygenase-2 (COX-2) Inhibition: The 1,5-diarylpyrazole framework is the exact core of Celecoxib (SC-58635), a blockbuster NSAID. The scaffold selectively binds the enlarged side pocket of the COX-2 active site, avoiding the smaller COX-1 pocket[1].

-

p38 MAP Kinase Inhibition: Derivatives of 1-(4-fluorophenyl)-1H-pyrazoles have been identified as highly selective inhibitors of p38 α MAP kinase. The pyrazole core mimics the adenine ring of ATP, while the fluorophenyl group occupies a specific hydrophobic specificity pocket adjacent to the ATP-binding site[2].

1,5-diarylpyrazole-mediated inhibition of inflammatory signaling pathways.

Mechanistic Causality in Regioselective Synthesis

A common pitfall in pyrazole synthesis is the reaction of 1,3-diketones with arylhydrazines, which typically yields a nearly 1:1 mixture of 1,3-diaryl and 1,5-diarylpyrazole isomers. This occurs because both carbonyl carbons possess similar electrophilicity.

To achieve absolute regioselectivity for 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole , we utilize an enaminone intermediate [4]. By reacting 1-(4-fluorophenyl)ethan-1-one with N,N-dimethylformamide dimethyl acetal (DMF-DMA), we differentiate the two electrophilic centers. The highly reactive α,β -unsaturated ketone system directs the initial nucleophilic attack of the terminal nitrogen (NH 2 ) of phenylhydrazine exclusively to the β -carbon (displacing dimethylamine). Subsequent intramolecular cyclization at the carbonyl carbon guarantees the formation of the 1,5-isomer[4].

Regioselective synthetic workflow for the 1,5-diarylpyrazole scaffold.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, ensuring that each step provides immediate analytical feedback before proceeding.

Step 1: Enaminone Formation

-

Reaction: In a dry round-bottom flask, dissolve 10 mmol of 1-(4-fluorophenyl)ethan-1-one in 15 mL of anhydrous xylene. Add 15 mmol (1.5 equiv) of DMF-DMA.

-

Causality: Refluxing the mixture (120°C) for 12 hours drives off the methanol byproduct, pushing the equilibrium entirely toward the thermodynamically stable trans-enaminone[4].

-

Validation Checkpoint (TLC): Spot the reaction mixture against the starting material (Eluent: Hexane/EtOAc 4:1). The starting ketone will disappear, replaced by a highly polar, intensely UV-active spot (the enaminone). Do not proceed until the starting material is entirely consumed.

Step 2: Regioselective Cyclocondensation

-

Reaction: Concentrate the xylene under reduced pressure. Dissolve the crude enaminone in 20 mL of absolute ethanol.

-

Catalysis: Add 11 mmol (1.1 equiv) of phenylhydrazine hydrochloride and 1 mL of glacial acetic acid.

-

Causality: The acetic acid is critical; it protonates the enaminone carbonyl, dramatically increasing the electrophilicity of the β -carbon. This forces the less sterically hindered, more nucleophilic terminal nitrogen of phenylhydrazine to attack the β -carbon via a Michael-type addition, locking in the 1,5-regiochemistry[4].

-

Validation Checkpoint (TLC & Isolation): Reflux for 6-8 hours. Monitor via TLC (Hexane/EtOAc 3:1). Upon completion, concentrate the mixture, quench with ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na 2 SO 4 , and purify via silica gel chromatography.

Analytical Validation & Regiochemical Assignment

To definitively prove that the synthesized compound is the 1,5-isomer and not the 1,3-isomer, the system relies on 2D NOESY NMR Spectroscopy .

-

1H-NMR Signature: The pyrazole C4-H proton appears as a distinct singlet (typically around δ 6.3 - 6.6 ppm). In the 1,5-diarylpyrazole, this proton is highly shielded by the anisotropic magnetic cones of the adjacent 1-phenyl and 5-(4-fluorophenyl) rings.

-

The Ultimate Checkpoint (NOESY): In a NOESY experiment, the C4-H proton of the pyrazole ring will show a strong Nuclear Overhauser Effect (NOE) cross-peak with the ortho-protons of the 5-(4-fluorophenyl) ring. If this cross-peak is present, the 1,5-regiochemistry is absolutely confirmed. If it were the 1,3-isomer, the distance between the C4-H and the fluorophenyl ring would be too great to produce an NOE signal.

References

-

[3] PubChem. "5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole". National Center for Biotechnology Information. URL:[Link]

-

[2] Goldstein, D. M., et al. "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase". Journal of Medicinal Chemistry, 2006. URL:[Link]

-

[1] Penning, T. D., et al. "Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)". Journal of Medicinal Chemistry, 1997. URL:[Link]

-

[4] Bekhit, A. A., et al. "Synthesis, cyclooxygenase inhibition, anti-inflammatory evaluation and ulcerogenic liability of new 1,5-diarylpyrazole derivatives". Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. URL:[Link]

Sources

- 1. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole | C15H11FN2 | CID 2768365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

The Discovery, Synthesis, and Pharmacological Evolution of Pyrazole-Containing Compounds

Content Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring—a doubly unsaturated, five-membered heterocycle containing two adjacent nitrogen atoms—represents one of the most privileged scaffolds in modern drug discovery. Characterized by its profound metabolic stability, high degree of synthetic tractability, and unique hydrogen-bonding capabilities, the pyrazole core serves as a rigid geometric anchor in a vast array of pharmacologically active molecules. This whitepaper explores the historical genesis of pyrazole compounds, details the foundational synthetic methodologies, and analyzes the mechanistic causality behind two of the most commercially and clinically significant pyrazole derivatives: celecoxib and sildenafil.

Historical Genesis: Knorr's Discovery of Antipyrine

The history of pyrazole chemistry is inextricably linked to the pioneering work of German chemist Ludwig Knorr. In 1883, while attempting to synthesize quinoline derivatives as synthetic alternatives to the antimalarial drug quinine, Knorr reacted phenylhydrazine with ethyl acetoacetate 1.

Instead of the expected quinoline, this cyclocondensation yielded 1-phenyl-3-methyl-5-pyrazolone. Subsequent methylation of this intermediate produced antipyrine (phenazone). This serendipitous discovery was monumental; antipyrine exhibited potent analgesic and antipyretic properties and became one of the first commercially successful synthetic drugs, dominating the market until the widespread adoption of aspirin. Knorr's foundational reaction laid the groundwork for over a century of heterocyclic chemistry, establishing the "Knorr Pyrazole Synthesis" as a cornerstone protocol 2.

Core Methodology: The Knorr Pyrazole Synthesis

The classical Knorr synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Fig 1. Logical workflow of the Knorr pyrazole synthesis.

Self-Validating Experimental Protocol

To ensure high yield and regioselectivity, the following protocol integrates mechanistic causality into each step, terminating in a self-validating analytical check.

Step 1: Reagent Preparation & Mixing

-

Action: Dissolve equimolar amounts (10 mmol) of the chosen 1,3-dicarbonyl compound and hydrazine derivative in 20 mL of absolute ethanol.

-

Causality: Ethanol is selected as the solvent because it effectively solubilizes both the highly polar hydrazine and the relatively non-polar dicarbonyl. Its boiling point (78°C) provides optimal thermal energy for the subsequent dehydration step without thermally degrading the intermediate.

Step 2: Acid Catalysis

-

Action: Add 3-5 drops of glacial acetic acid to the stirring mixture.

-

Causality: A mild acid is strictly required to protonate the carbonyl oxygen, enhancing its electrophilicity for the initial nucleophilic attack by the hydrazine nitrogen. Critical Note: A strong mineral acid (like HCl) would fully protonate the hydrazine, quenching its nucleophilicity and prematurely halting the reaction.

Step 3: Reflux & Cyclization

-

Action: Heat the mixture to reflux for 2–4 hours under a nitrogen atmosphere.

-

Causality: The application of sustained heat drives the equilibrium of the final dehydration step forward, ejecting a water molecule and locking the structure into the thermodynamically stable, aromatic pyrazole system.

Step 4: Isolation

-

Action: Cool the mixture to room temperature, concentrate under reduced pressure, and recrystallize the crude solid from an ethanol/water mixture.

Step 5: System Validation (Analytical Verification)

-

Action: Perform Thin Layer Chromatography (TLC) to confirm the disappearance of the hydrazine starting material. Post-isolation, dissolve the product in CDCl₃ and utilize ¹H-NMR spectroscopy.

-

Validation Marker: The definitive diagnostic marker for a successful cyclization is the emergence of a distinct, sharp singlet integrating to 1H in the 6.0–6.5 ppm region . This corresponds to the C4 proton of the newly formed pyrazole ring. Absence of this peak indicates a stalled hydrazone intermediate.

Evolution of Pyrazole Therapeutics: Targeted Inhibitors

The true power of the pyrazole scaffold lies in its ability to act as a rigid structural hub, projecting functional groups into precise 3D orientations to engage specific enzymatic targets.

Celecoxib: Selective COX-2 Inhibition

Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). Because COX-1 is constitutively expressed and responsible for gastroprotective prostaglandins, its inhibition leads to severe gastrointestinal toxicity.

In the 1990s, the Searle division of Monsanto discovered celecoxib , a highly selective COX-2 inhibitor 3. The mechanistic causality behind celecoxib's selectivity relies entirely on its 1,5-diarylpyrazole scaffold. The COX-2 active site differs from COX-1 primarily by the substitution of an isoleucine residue (Ile523 in COX-1) with a smaller valine residue (Val523 in COX-2). This single amino acid change opens a secondary hydrophobic side pocket in COX-2. The rigid pyrazole core of celecoxib acts as a geometric wedge, perfectly angling its benzenesulfonamide moiety to insert into and bind tightly with this COX-2 specific side pocket, achieving an IC50 of 0.04 µM for COX-2 versus 15.0 µM for COX-1 4.

Fig 2. Celecoxib selectively inhibiting the COX-2 inflammatory pathway.

Sildenafil: PDE5 Inhibition and the NO/cGMP Pathway

Originally developed by Pfizer as a treatment for angina, sildenafil (Viagra) revolutionized the treatment of erectile dysfunction and pulmonary arterial hypertension 5. Sildenafil operates by competitively inhibiting Phosphodiesterase type 5 (PDE5), the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).

The structural causality here is a masterclass in bioisosterism. Sildenafil features a pyrazolopyrimidinone core. This bicyclic system physically mimics the purine ring of endogenous cGMP. By masquerading as the natural substrate, the pyrazole-fused core slides seamlessly into the PDE5 catalytic domain. Meanwhile, the extended ethoxyphenyl and methylpiperazine groups form strong hydrophobic interactions with the surrounding binding pocket, locking the enzyme in an inactive state and allowing cGMP levels to rise, facilitating smooth muscle relaxation 6.

Fig 3. Sildenafil competitively inhibiting PDE5 to maintain cGMP levels.

Quantitative Pharmacological Profiling

To fully appreciate the precision engineering of these pyrazole derivatives, we must examine their target selectivity. The table below summarizes the quantitative binding affinities that dictate their clinical safety and efficacy profiles.

| Compound | Primary Target | Target IC₅₀ | Secondary Target | Secondary IC₅₀ | Selectivity Ratio | Primary Clinical Indication |

| Celecoxib | COX-2 | 0.04 µM | COX-1 | 15.0 µM | ~375x | Osteoarthritis, Rheumatoid Arthritis |

| Sildenafil | PDE5 | 3.5 nM | PDE6 | 33.0 nM | ~9.4x | Erectile Dysfunction, Pulmonary Hypertension |

Note: Sildenafil's secondary inhibition of PDE6 (found in the retina) is the direct mechanistic cause of the transient visual disturbances (cyanopsia or "blue vision") reported as a side effect in clinical trials.

Conclusion

From Ludwig Knorr's serendipitous synthesis of antipyrine in 1883 to the highly rational, structure-based design of celecoxib and sildenafil, the pyrazole scaffold has proven to be an indispensable asset in the medicinal chemist's toolkit. By understanding the mechanistic causality of pyrazole synthesis and its geometric interactions within enzymatic binding pockets, researchers can continue to leverage this privileged heterocycle to develop the next generation of targeted therapeutics.

References

- BenchChem. "Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles." BenchChem Protocols.

- PMC. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- Wikipedia. "Celecoxib.

- Abcam. "Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (CAS 169590-42-5)." Abcam Biochemicals.

- Wikipedia. "Sildenafil.

- PubMed. "Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Celecoxib - Wikipedia [en.wikipedia.org]

- 4. Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (CAS 169590-42-5) | Abcam [abcam.com]

- 5. Sildenafil - Wikipedia [en.wikipedia.org]

- 6. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioactive Fluorinated Pyrazole Derivatives: Mechanistic Insights and Experimental Workflows

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a foundational pharmacophore in modern drug discovery. However, it is the strategic incorporation of fluorine atoms (either as single substituents or polyfluoroalkyl groups like −CF3 ) that elevates this scaffold from a simple building block to a highly potent, metabolically stable therapeutic agent[1]. Currently, fluorinated compounds account for 30–50% of all active pharmaceutical ingredients (APIs) under development[1]. This technical whitepaper explores the causality behind the biological efficacy of fluorinated pyrazoles, details their mechanisms of action, and provides self-validating experimental workflows for their synthesis and biological screening.

The Rational Design: Why Fluorine?

In medicinal chemistry, the decision to fluorinate a pyrazole derivative is driven by precise physicochemical causality rather than empirical guesswork.

-

Metabolic Stability: Fluorine is the most electronegative element. The high bond dissociation energy of the C-F bond (~116 kcal/mol) provides exceptional resistance to oxidative degradation by hepatic Cytochrome P450 enzymes. By placing fluorine at reactive aromatic sites, we effectively block premature metabolic clearance[2].

-

Lipophilicity and Permeability: The incorporation of a trifluoromethyl ( −CF3 ) group significantly increases the overall lipophilicity of the molecule. This enhances passive diffusion across lipid bilayers, improving both cellular uptake and blood-brain barrier (BBB) penetration[2][3].

-

Steric and Electronic Modulation: The van der Waals radius of a −CF3 group (1.44 Å) is sterically similar to an isopropyl group, yet it is highly electron-withdrawing. This unique combination allows it to fit snugly into hydrophobic enzyme pockets while simultaneously modulating the pKa of adjacent basic groups, thereby optimizing target binding affinity[3].

Clinical Validation & Mechanisms of Action

The commercial and clinical success of fluorinated pyrazoles is well-documented across multiple therapeutic areas[4].

Anti-inflammatory Activity (COX-2 Inhibition)

The FDA approval of Celecoxib (Celebrex) in 1998 served as a watershed moment for fluorinated pyrazoles[4]. Celecoxib acts as a highly selective Cyclooxygenase-2 (COX-2) inhibitor. The mechanism of selectivity relies heavily on the −CF3 group, which perfectly occupies a hydrophobic side pocket present in COX-2 but absent in COX-1. This targeted inhibition halts the conversion of arachidonic acid to inflammatory prostaglandins without disrupting the gastroprotective prostaglandins synthesized by COX-1[5].

Antiviral Activity (HIV Capsid Inhibition)

In 2022, the FDA approved Lenacapavir , a polyfluoroalkyl-substituted pyrazole, as a first-in-class HIV capsid inhibitor[3][4]. Lenacapavir binds directly to the interface between capsid protein subunits. The extensive fluorination provides the necessary hydrophobic interactions to stabilize the binding, resulting in picomolar-range potency and an extended half-life that allows for dosing just twice a year[3].

Phosphodiesterase 5 (PDE5) & Tyrosinase Inhibition

Recent molecular docking studies on fluorinated pyrazole aldehydes demonstrate potent PDE5 inhibition. The pyrazole core forms crucial bidentate hydrogen bonds with the Gln817 residue in the catalytic domain, while the fluorinated aromatic rings engage in van der Waals interactions within the hydrophobic clamp formed by Val782 and Phe820[6].

Fig 1. Mechanistic pathway of enzyme inhibition by fluorinated pyrazole derivatives.

Quantitative Efficacy Profiles

To contextualize the biological potential of these derivatives, the following table summarizes quantitative efficacy data for recently developed fluorinated pyrazoles against various biological targets.

| Compound Class / Derivative | Target Organism / Enzyme | Biological Activity | Efficacy Metric | Ref |

| Compound 11i (Trifluoromethyl pyrazole) | Plasmodium falciparum | Antimalarial | IC50=0.25μg/mL | [1] |

| Compound H9 (2-chlorophenyl derivative) | Sclerotinia sclerotiorum | Antifungal | 43.07% Inhibition | [7] |

| Compound H9 (2-chlorophenyl derivative) | Fusarium culmorum | Antifungal | 46.75% Inhibition | [7] |

| Compound 3g (Dimethoxyphenyl pyrazole) | Mushroom Tyrosinase | Tyrosinase Inhibition | 32.07% Inhibition | [6] |

| Lenacapavir (Polyfluoroalkyl pyrazole) | HIV-1 Capsid Protein | Antiviral | Picomolar Potency | [3] |

Standardized Experimental Workflows

Robust drug development requires self-validating experimental systems. Below are the detailed, step-by-step methodologies for synthesizing and screening fluorinated pyrazoles, emphasizing the causality behind each procedural choice.

Fig 2. Standardized workflow for the synthesis and biological screening of pyrazoles.

Protocol A: Green Synthesis of Fluorinated Pyrazole Chalcones

This protocol utilizes a base-catalyzed Claisen-Schmidt condensation followed by cyclization, optimized for environmental sustainability[5].

-

Reagent Preparation: Combine equimolar amounts (1 mmol) of substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 4-fluoroacetophenone.

-

Solvent Selection (Causality): Dissolve the mixture in 15 mL of Polyethylene Glycol 400 (PEG-400). Why PEG-400? It acts as a green, recyclable phase-transfer catalyst that stabilizes the transition state of the condensation reaction without the toxicity associated with traditional volatile organic solvents (VOCs)[5].

-

Catalysis: Add 1 mL of 20% NaOH solution dropwise. Stir the reaction mixture at 40–50°C for 1 hour.

-

Reaction Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Why TLC? This self-validating step ensures complete consumption of the limiting reagent before proceeding to workup, preventing complex downstream purification.

-

Cyclization: Introduce hydrazine hydrate and formic acid to the synthesized chalcone intermediate, refluxing to form the 4,5-dihydro-1H-pyrazole ring[6].

-

Workup & Purification: Pour the mixture into 100 mL of ice-cold water. Filter the resulting precipitate, wash with distilled water, and purify via recrystallization from hot ethanol. Confirm the structure using 1H NMR, 13C NMR, and Mass Spectrometry (MS)[6].

Protocol B: In Vitro Antimicrobial Screening (Broth Microdilution)

To evaluate the biological activity of the synthesized compounds, a standardized Minimum Inhibitory Concentration (MIC) assay is employed[7].

-

Inoculum Preparation: Standardize bacterial or fungal suspensions (e.g., S. aureus, F. culmorum) to a 0.5 McFarland standard to ensure a consistent baseline microbial load.

-

Serial Dilution: Prepare two-fold serial dilutions of the fluorinated pyrazole in a 96-well microtiter plate. Use DMSO as the initial solvent, ensuring the final DMSO concentration in the wells remains below 1%. Causality: Concentrations of DMSO >1% can exhibit inherent cellular toxicity, leading to false-positive antimicrobial readings.

-

Incubation & Viability Tracking: Add the standardized inoculum to each well. Introduce resazurin dye as a viability indicator. Causality: Resazurin is a non-fluorescent blue dye that is metabolically reduced by living cells into resorufin, a highly fluorescent pink compound. This provides a highly sensitive, objective visual and fluorometric readout of cell viability, eliminating the subjectivity of visual turbidity assessments[7].

-

Validation: Always include a positive control (standard antibiotic/antifungal) and a negative control (media + 1% DMSO + inoculum) to validate the assay's integrity.

Conclusion

The integration of fluorine into the pyrazole scaffold is a masterclass in rational drug design. By leveraging the unique steric, electronic, and lipophilic properties of fluorine, researchers can systematically overcome pharmacokinetic bottlenecks such as rapid metabolic clearance and poor membrane permeability. As demonstrated by blockbuster drugs like Celecoxib and Lenacapavir, mastering the synthesis and biological screening of these derivatives remains a highly lucrative and scientifically critical endeavor.

References

-

Amin, P. H., et al. "Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review." ChemistrySelect, 2024. URL:[Link]

-

Fustero, S., et al. "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, 2020. URL:[Link]

-

Rastija, V., et al. "Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria." International Journal of Molecular Sciences, 2021. URL:[Link]

-

Rastija, V., et al. "Synthesis, Tyrosinase Inhibiting Activity and Molecular Docking of Fluorinated Pyrazole Aldehydes as Phosphodiesterase Inhibitors." Applied Sciences, 2019. URL:[Link]

- Shelke, K. F., et al. "Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents." Bioorganic & Medicinal Chemistry Letters, 2021.

-

El-Faham, A., et al. "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems." RSC Advances, 2023. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Tyrosinase Inhibiting Activity and Molecular Docking of Fluorinated Pyrazole Aldehydes as Phosphodiesterase Inhibitors [mdpi.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The 1,5-Diarylpyrazole Scaffold: A Technical Review of Mechanistic Pharmacology and Biological Applications

Executive Summary

The 1,5-diarylpyrazole class of heterocyclic compounds represents one of the most successful and versatile pharmacophores in modern medicinal chemistry. Originally propelled into the spotlight by the discovery of Celecoxib (SC-58635) as a highly selective cyclooxygenase-2 (COX-2) inhibitor, the scaffold has since transcended its anti-inflammatory origins. Recent structure-activity relationship (SAR) optimizations have repurposed the 1,5-diarylpyrazole core to target complex oncology pathways, including Epidermal Growth Factor Receptor (EGFR) inhibition, tubulin polymerization blockade, and JNK-2 modulation.

This technical guide synthesizes the current literature on the biological activities of 1,5-diarylpyrazoles, detailing the mechanistic causality behind their target selectivity, summarizing quantitative efficacy data, and providing self-validating experimental workflows for their synthesis and biological evaluation.

Mechanistic Grounding: The Pharmacophore & Target Selectivity

The core geometry of 1,5-diarylpyrazole is critical to its biological function. The central five-membered pyrazole ring acts as a rigid, planar scaffold that forces the two adjacent aryl rings at the N1 and C5 positions into a specific spatial orientation. This conformation closely mimics the cis-double bond geometry of arachidonic acid, the natural substrate of cyclooxygenase enzymes.

The Basis of COX-2 Selectivity

The anti-inflammatory efficacy of 1,5-diarylpyrazoles relies on exploiting a subtle structural difference between the constitutive COX-1 and inducible COX-2 isozymes. In COX-1, the presence of a bulky Isoleucine residue at position 523 restricts access to a secondary side pocket. In COX-2, this residue is mutated to a smaller Valine (Val523), opening a hydrophilic side pocket.

By installing a hydrogen-bonding moiety—typically a sulfonamide ( −SO2NH2 ) or methylsulfonyl ( −SO2Me ) group—at the para-position of the C5 phenyl ring, the 1,5-diarylpyrazole selectively inserts into this COX-2 side pocket, forming stable hydrogen bonds with Arg513 and His90 1. This steric and electrostatic matching is the causal driver of COX-2 selectivity, preventing gastrointestinal toxicity associated with COX-1 blockade.

Mechanism of 1,5-diarylpyrazole COX-2 selectivity via Val523 side pocket insertion.

Quantitative Anti-Inflammatory Efficacy

Recent literature demonstrates that modifying the N1-aryl group can further optimize the Selectivity Index (SI). For instance, the introduction of a 4-nitrophenyl moiety significantly enhances COX-2 potency compared to standard halogens 2.

Table 1: Comparative COX-2 Inhibitory Activity of 1,5-Diarylpyrazole Derivatives

| Compound / Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Celecoxib (Standard) | >50.0 | 0.06 | 405.0 | 1 |

| Compound 10e (4-nitrophenyl) | 3.52 | 0.33 | 10.67 | 2 |

| Compound 8d (Carboxamide) | >100.0 | 12.5 | 16.0 | 3 |

Oncology Applications: Multi-Targeting Strategies

Because COX-2 is heavily overexpressed in various malignancies (e.g., colorectal and cervical cancers) and drives angiogenesis via PGE2 synthesis, 1,5-diarylpyrazoles inherently possess baseline antitumor properties. However, modern drug design has hybridized the pyrazole core to simultaneously hit orthogonal oncogenic targets.

-

EGFR & COX-2 Dual Inhibition: Appending a carboxamide group to the pyrazole core enables the molecule to occupy the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) while maintaining COX-2 blockade. This dual action synergistically induces S-phase cell cycle arrest and mitochondrial apoptosis 3.

-

JNK-2 & EGFR Modulation: 1,5-diarylpyrazole/oxime hybrids have demonstrated potent cytotoxicity by inhibiting JNK-2 (c-Jun N-terminal kinase 2), a critical regulator of cancer cell survival and autophagy 4.

-

Tubulin Targeting: Fusing the pyrazole core with combretastatin-like moieties (e.g., Compound C-23) forces the molecule to bind at the colchicine binding site of tubulin, potently inhibiting microtubule assembly in multidrug-resistant breast cancer models 5.

Dual EGFR/COX-2 inhibition pathway driving S-phase arrest and apoptosis in cancer cells.

Table 2: Multi-Target Oncology Efficacy of 1,5-Diarylpyrazoles

| Compound / Scaffold | Primary Target(s) | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 10a (Carboxamide) | EGFR / COX-2 | HeLa (Cervical) | 9.0 | S-phase arrest, Apoptosis | 3 |

| Compound 8i (Oxime Hybrid) | EGFR / JNK-2 | HeLa (Cervical) | 13.0 | Kinase inhibition, Apoptosis | 4 |

| Compound C-23 (Combretastatin) | Tubulin | MCF-7 (Breast) | ~1.0 | Tubulin assembly inhibition | 5 |

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the critical steps and causal reasoning for synthesizing and evaluating 1,5-diarylpyrazoles.

Protocol 1: Microwave-Assisted Regioselective Synthesis

Conventional reflux synthesis of pyrazoles from 1,3-diketones and arylhydrazines often yields an undesirable mixture of 1,3-diaryl and 1,5-diaryl isomers. This protocol utilizes microwave irradiation to kinetically trap the 1,5-isomer.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve equimolar amounts of the selected 1,3-diaryl-1,3-propanedione and substituted phenylhydrazine hydrochloride in absolute ethanol (0.5 M concentration).

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equivalents).

-

Causality: The acid protonates the carbonyl oxygen of the diketone, increasing its electrophilicity. This facilitates the initial nucleophilic attack by the more nucleophilic NH2 nitrogen of the hydrazine, which is the primary driver of regioselectivity.

-

-

Microwave Irradiation: Subject the sealed reaction vessel to microwave irradiation (120°C, 150W) for 10–15 minutes.

-

Causality: Rapid, volumetric heating overcomes the activation energy barrier for cyclocondensation instantly, drastically reducing reaction time from 12 hours to minutes while suppressing the thermodynamic drift toward the 1,3-diarylpyrazole isomer.

-

-

Purification: Quench the reaction in ice water. Filter the resulting precipitate under a vacuum and recrystallize from an ethanol/water mixture to yield the pure 1,5-diarylpyrazole.

-

System Validation: Confirm regioselectivity via 1H -NMR; the pyrazole C4−H proton should appear as a distinct singlet around δ 6.8–7.2 ppm.

Protocol 2: In Vitro COX-2 Enzyme Immunoassay (EIA)

Measuring direct enzyme inhibition requires a functional readout. Radiometric assays are hazardous; therefore, a competitive Enzyme Immunoassay (EIA) quantifying downstream Prostaglandin E2 (PGE2) is the gold standard.

Step-by-Step Methodology:

-

Enzyme Pre-Incubation: Incubate human recombinant COX-2 enzyme with its heme cofactor in Tris-HCl buffer (pH 8.0) at 37°C for 15 minutes.

-

Causality: Heme is an essential prosthetic group for the peroxidase activity of cyclooxygenase. Pre-incubation ensures the holoenzyme is fully folded and catalytically active before inhibitor exposure.

-

-

Inhibitor Binding: Add the 1,5-diarylpyrazole test compound (dissolved in DMSO) and incubate for 10 minutes. Ensure final DMSO concentration remains <1% to prevent solvent-induced protein denaturation.

-

Substrate Initiation: Add arachidonic acid (AA) to initiate the reaction.

-

Causality: AA is the natural substrate. Introducing it after the inhibitor allows the assay to accurately measure competitive inhibition at the Val523 side pocket.

-

-

Reaction Quenching: Stop the reaction after 2 minutes by adding stannous chloride ( SnCl2 ).

-

Causality: SnCl2 acts as a reducing agent, instantly converting the highly unstable intermediate PGH2 into stable PGF2α and PGE2 , preventing spontaneous degradation that would skew quantitative results.

-

-

Quantification & Validation Control: Quantify PGE2 using a competitive ELISA plate reader at 412 nm.

-

Self-Validating System: Run a parallel assay using Celecoxib as a reference standard. The assay is considered validated only if the Celecoxib IC₅₀ falls within ±10% of its established literature value (~0.06 µM), confirming the dynamic range and sensitivity of the specific enzyme batch.

-

References

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences. 1

-

Synthesis, cyclooxygenase inhibition, anti-inflammatory evaluation and ulcerogenic liability of new 1,5-diarylpyrazole derivatives. Taylor & Francis. 2

-

Design, synthesis, and biological evaluation of novel 1,5-diarylpyrazole carboxamides with dual inhibition of EGFR and COX-2 for the treatment of cancer and inflammatory diseases. PubMed. 3

-

Development and Assessment of 1,5–Diarylpyrazole/Oxime Hybrids Targeting EGFR and JNK–2 as Antiproliferative Agents: A Comprehensive Study through Synthesis, Molecular Docking, and Evaluation. PMC. 4

-

Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. PMC. 5

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, synthesis, and biological evaluation of novel 1,5-diarylpyrazole carboxamides with dual inhibition of EGFR and COX-2 for the treatment of cancer and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Assessment of 1,5–Diarylpyrazole/Oxime Hybrids Targeting EGFR and JNK–2 as Antiproliferative Agents: A Comprehensive Study through Synthesis, Molecular Docking, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Activities of Phenyl-Hydrazinyl-Pyrazoles: A Landscape of Therapeutic Potential

An In-depth Technical Guide to the

Abstract

The 1,5-diarylpyrazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic applications. This technical guide focuses on the core compound, 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole, providing a comprehensive analysis of its most probable mechanism of action and exploring other potential biological targets. While direct experimental data on this specific molecule is limited in publicly available literature, a wealth of information on structurally related analogs allows for a robust, evidence-based exploration of its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols for further investigation.

Introduction: The Prominence of the 1,5-Diarylpyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery due to its metabolic stability and versatile synthetic accessibility.[1] The 1,5-diaryl substitution pattern, in particular, has been extensively explored, leading to the development of blockbuster drugs such as the selective COX-2 inhibitor, Celecoxib.[2][3] The compound of interest, 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole, belongs to this well-established class of molecules. The presence of a phenyl group at the 1-position and a 4-fluorophenyl group at the 5-position suggests a strong potential for biological activity, primarily as an anti-inflammatory agent through the inhibition of cyclooxygenase-2 (COX-2).

The introduction of a fluorine atom on the phenyl ring at the 5-position is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[4] This guide will primarily focus on the well-documented role of 1,5-diarylpyrazoles as selective COX-2 inhibitors as the most probable mechanism of action for 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole. Furthermore, we will explore other potential mechanisms of action, including the inhibition of p38 MAP kinase, BCR-ABL kinase, and modulation of the estrogen receptor, based on the known activities of structurally similar pyrazole derivatives.

Primary Mechanism of Action: Selective COX-2 Inhibition

The most established and well-documented mechanism of action for 1,5-diarylpyrazoles is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[5][6] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[3]

Structural Basis for COX-2 Selectivity

The selectivity of 1,5-diarylpyrazoles for COX-2 is attributed to key structural differences in the active sites of the two isoforms. The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2.[7] This creates a side pocket in the COX-2 active site that can accommodate the bulky substituents present on the 1,5-diarylpyrazole scaffold.

For 1,5-diarylpyrazoles, the phenyl ring at the 1-position typically binds in the primary active site, while the aryl group at the 5-position extends into the hydrophobic side pocket of COX-2.[7] In the case of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole, the 4-fluorophenyl group at the C5 position is expected to occupy this selective side pocket.

Structure-Activity Relationship (SAR) of 1,5-Diarylpyrazole COX-2 Inhibitors

Extensive SAR studies have been conducted on 1,5-diarylpyrazole derivatives to optimize their COX-2 inhibitory activity and selectivity.[3][8]

-

Substitution on the N1-Phenyl Ring: A 4-sulfamoylphenyl or a 4-(methylsulfonyl)phenyl group at the 1-position of the pyrazole is critical for potent and selective COX-2 inhibition, as seen in Celecoxib.[3] These groups can form hydrogen bonds with key residues in the COX-2 active site, such as His90 and Arg513. While the unsubstituted phenyl group in 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole lacks this functionality, it can still engage in favorable hydrophobic interactions within the active site.

-

Substitution on the C5-Aryl Ring: The nature and position of substituents on the C5-aryl ring significantly influence potency. Electron-withdrawing groups, such as the fluorine atom in the 4-position of the phenyl ring, have been shown to be well-tolerated and can enhance activity.[8]

Proposed Binding Mode of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole in COX-2

Based on molecular docking studies of similar 1,5-diarylpyrazoles, the following binding mode can be proposed for 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole within the COX-2 active site.[9][10]

Diagram: Proposed Binding of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole in COX-2 Active Site

Caption: Proposed interactions of the compound within the COX-2 active site.

Other Potential Mechanisms of Action

While COX-2 inhibition is the most probable mechanism, the versatile pyrazole scaffold has been shown to interact with other important biological targets.

p38 MAP Kinase Inhibition

A number of pyrazole-based compounds have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[11][12][13] p38 MAPK is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAPK represents a promising strategy for the treatment of inflammatory diseases. The binding of pyrazole urea-based inhibitors to p38 MAPK occurs in a region distinct from the ATP-binding site, stabilizing a conformation of the kinase that is incompatible with ATP binding.[11]

BCR-ABL Kinase Inhibition

Derivatives of the pyrazole scaffold have also been investigated as inhibitors of the Bcr-Abl tyrosine kinase, the causative agent in chronic myeloid leukemia (CML).[14][15][16] These inhibitors typically compete with ATP for binding to the kinase domain of the Bcr-Abl protein, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that lead to uncontrolled cell proliferation. Molecular docking studies have shown that the pyrazole ring can form key interactions within the ATP-binding pocket of Bcr-Abl.[14]

Estrogen Receptor (ER) Modulation

Certain tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor (ER), with some demonstrating selectivity for the ERα subtype.[17][18][19] These compounds can act as either agonists or antagonists, depending on the substitution pattern. The pyrazole core and its substituents interact with specific residues in the ligand-binding domain of the ER, leading to conformational changes that either promote or inhibit the recruitment of co-activator proteins. Molecular docking studies on a similar compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, have shown a high binding affinity for ERα, suggesting potential as an anti-breast cancer agent.[4][20]

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole, a series of in vitro and cell-based assays are required.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial to confirm the primary hypothesis of COX-2 inhibition and to determine the selectivity profile.

Principle: The inhibitory activity of the test compound on purified ovine COX-1 and human recombinant COX-2 is measured by monitoring the oxygen consumption associated with the initial phase of the cyclooxygenase reaction using a Clark-type oxygen electrode.

Step-by-Step Methodology:

-

Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (100 mM, pH 8.0) containing hematin (1 µM) and tryptophan (1 mM).

-

Inhibitor Preparation: Prepare a stock solution of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

-

Assay Procedure:

-

Add 3 mL of the Tris-HCl buffer to the oxygen electrode chamber and allow it to equilibrate to 37°C.

-

Add the enzyme solution (COX-1 or COX-2) to the chamber.

-

Add the test compound or vehicle (DMSO) and incubate for 10 minutes.

-

Initiate the reaction by adding a solution of arachidonic acid (10 µM).

-

Monitor the rate of oxygen consumption for 1-2 minutes.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by non-linear regression analysis.

Diagram: COX-2 Inhibition Assay Workflow

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

p38 MAPK Kinase Assay

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a specific substrate by p38 MAPK.

Step-by-Step Methodology:

-

Reagents: Obtain recombinant active p38 MAPK, a suitable substrate (e.g., ATF-2), and a phospho-specific antibody for the substrate.

-

Assay Procedure:

-

In a microplate, combine the test compound, p38 MAPK, and the substrate in a kinase buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time.

-

Stop the reaction and detect the level of substrate phosphorylation using a suitable method, such as ELISA or Western blotting with the phospho-specific antibody.

-

-

Data Analysis: Determine the IC50 value of the test compound.

BCR-ABL Kinase Assay

Principle: This assay quantifies the inhibition of Bcr-Abl kinase activity.

Step-by-Step Methodology:

-

Reagents: Use a commercially available Bcr-Abl kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Assay Procedure:

-

Set up kinase reactions containing Bcr-Abl enzyme, a suitable substrate, ATP, and the test compound.

-

After incubation, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

-

-

Data Analysis: The light output is proportional to the ADP generated and reflects the kinase activity. Calculate the IC50 value.

Estrogen Receptor Binding Assay

Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled estrogen from the ER.

Step-by-Step Methodology:

-

Reagents: Use purified human ERα and a radiolabeled ligand (e.g., [3H]-estradiol).

-

Assay Procedure:

-

Incubate a constant amount of ERα and [3H]-estradiol with increasing concentrations of the test compound.

-

Separate the bound from free radioligand using a method such as hydroxylapatite precipitation.

-

Measure the amount of bound radioactivity by liquid scintillation counting.

-

-

Data Analysis: Determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the radiolabeled ligand.

Quantitative Data on Structurally Similar Compounds

While specific data for 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole is not available, the following table summarizes the activities of structurally related 1,5-diarylpyrazoles to provide a reference for its potential potency.

| Compound/Derivative Class | Target | IC50/Activity | Reference |

| Celecoxib (1,5-diarylpyrazole) | COX-2 | 0.04 µM | [3] |

| SC-58635 (Celecoxib) | COX-2 | ED50 = 7.1 mg/kg (in vivo) | [3] |

| 1,5-Diarylpyrazole-nitrate ester conjugates | COX-2 | 54-100% inhibition at 1 µM | [10][21] |

| N-pyrazole, N'-aryl ureas | p38 MAPK | IC50 in the nanomolar range | [11] |

| 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives | BCR-ABL Kinase | IC50 = 14.2 to 326.0 nM | [15] |

| Propyl-pyrazole-triol (PPT) | ERα | 410-fold binding preference for ERα over ERβ | [17][19] |

Conclusion and Future Directions

Based on the extensive body of evidence for the 1,5-diarylpyrazole scaffold, the most probable mechanism of action for 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole is the selective inhibition of COX-2. The structural features of this compound are consistent with the known requirements for binding to the COX-2 active site. However, the versatility of the pyrazole core warrants investigation into other potential targets, including p38 MAP kinase, BCR-ABL kinase, and the estrogen receptor.

To fully elucidate the pharmacological profile of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole, it is imperative to perform the detailed experimental protocols outlined in this guide. The results of these studies will not only confirm the primary mechanism of action but also potentially uncover novel therapeutic applications for this promising compound. Further lead optimization, guided by the structure-activity relationships discussed herein, could lead to the development of new and improved therapeutic agents.

References

-

Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. (2013). Letters in Drug Design & Discovery, 10(7), 594-603. [Link]

-

Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Kramer, S. W. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]

-

Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994–3009. [Link]

-

Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Kramer, S. W. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]

-

Kudale, A. A., & Bholay, A. D. (2015). Selective Inhibition of p38 MAPK Isoforms using Bipyrazole Derivatives: An in Silico Approach. International Journal of Computer Applications, 122(11), 1-5. [Link]

-

Desiraju, G. R., Gopalakrishnan, B., Jetti, R. K. R., Raveendra, D., Sarma, J. A. R. P., & Subramanya, H. S. (2000). Three-Dimensional Quantitative Structural Activity Relationship (3D-QSAR) Studies of Some 1,5-Diarylpyrazoles: Analogue Based Design of Selective Cyclooxygenase-2 Inhibitors. Molecules, 5(7), 945-955. [Link]

-

Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994-3009. [Link]

-

Desiraju, G. R., Gopalakrishnan, B., Jetti, R. K. R., Raveendra, D., Sarma, J. A. R. P., & Subramanya, H. S. (2000). Three-Dimensional Quantitative Structural Activity Relationship (3D-QSAR) Studies of Some 1,5-Diarylpyrazoles: Analogue Based Design of Selective Cyclooxygenase-2 Inhibitors. Molecules, 5(7), 945-955. [Link]

-

Hale, M. R., Botfield, M. C., Cirillo, P. F., Dack, K. N., Darlak, K., Doughty, J. R., ... & Regan, J. R. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(22), 5323–5340. [Link]

-

Hale, M. R., Botfield, M. C., Cirillo, P. F., Dack, K. N., Darlak, K., Doughty, J. R., ... & Regan, J. R. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(22), 5323–5340. [Link]

-

Sabeena, K. A., & Pillai, A. D. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. Molecules, 29(7), 1629. [Link]

-

Rao, B. N., Muthuppalaniappan, M., Dinavahi, S. S., Viswanadha, S., Bagul, C., Srinivas, K., ... & Kamal, A. (2016). Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. Letters in Drug Design & Discovery, 10(7), 594-603. [Link]

-

Abdel-Ghani, T. M., & El-Sayed, O. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3169. [Link]

-

Stauffer, S. R., Coletta, C. J., Tedesco, R., Nishiguchi, G., Carlson, K., Sun, J., ... & Katzenellenbogen, J. A. (2000). Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. Journal of medicinal chemistry, 43(26), 4934-4947. [Link]

-

Lv, K., Wang, Z., Zhang, Y., Wu, H., Wang, L., & Liu, H. (2015). Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. Bioorganic & medicinal chemistry, 23(12), 3147-3152. [Link]

-

Rao, B. N., Muthuppalaniappan, M., Dinavahi, S. S., Viswanadha, S., Bagul, C., Srinivas, K., ... & Kamal, A. (2013). Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. Letters in Drug Design & Discovery, 10(7), 594-603. [Link]

-

Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Kramer, S. W. (1997). Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze Nesulfonamide (SC-58635, Celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. [Link]

-

Sun, J., Baudry, J., Katzenellenbogen, J. A., & Katzenellenbogen, B. S. (2002). Antagonists Selective for Estrogen Receptor α. Endocrinology, 143(3), 941–947. [Link]

-

Dabhade, P. S., Kazi, S. A., & Khan, I. A. (2024). Diaryl Pyrazole-Chalcone Hybrids as Novel ER-α Modulators: Docking, Synthesis and Anti-Breast Cancer Activity Evaluation. Advanced Journal of Chemistry-Section A, 8(2), 341-360. [Link]

-

Manetti, F., Pucci, A., Magnani, M., Locatelli, G. A., Brullo, C., Naldini, A., ... & Botta, M. (2006). Inhibition of Bcr‐Abl Phosphorylation and Induction of Apoptosis by Pyrazolo[3,4‐d]pyrimidines in Human Leukemia Cells. ChemMedChem, 1(11), 1238-1241. [Link]

-

Stauffer, S. R., Coletta, C. J., Tedesco, R., Nishiguchi, G., Carlson, K., Sun, J., ... & Katzenellenbogen, J. A. (2000). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry, 43(26), 4934–4947. [Link]

-

Wang, J. L., Lim, D. S., & Lee, H. S. (2002). Inhibitory mode of 1,5-diarylpyrazole derivatives against cyclooxygenase-2 and cyclooxygenase-1: molecular docking and 3D QSAR analyses. Journal of medicinal chemistry, 45(22), 4886-4897. [Link]

-

Zhang, J., Adrián, F. J., Jahnke, W., Cowan-Jacob, S. W., Li, A. G., Iacob, R. E., ... & Gray, N. S. (2010). Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. Journal of Medicinal Chemistry, 53(17), 6392–6405. [Link]

-

Jasril, J., Frimayanti, N., Nurulita, Y., Zamri, A., Ikhtiarudin, I., & Guntur, G. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1197. [Link]

-

Patel, R. V., & Chikhalia, K. H. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(8), 7847–7861. [Link]

-

Frimayanti, N., Jasril, J., Nurulita, Y., Zamri, A., Ikhtiarudin, I., & Guntur, G. (2022). Synthesis and Molecular Docking of 5-(2-Fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole as Potential Anti-breast Cancer Agent. AIP Conference Proceedings, 2453(1), 040003. [Link]

-

Patel, R. V., & Chikhalia, K. H. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(8), 7847–7861. [Link]

-

Jasril, J., Frimayanti, N., Nurulita, Y., Zamri, A., Ikhtiarudin, I., & Guntur, G. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1197. [Link]

-

Girish, K., & Kumar, K. S. (2018). Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds. Pharmazie, 73(8), 443-447. [Link]

-

Kumar, R., & Jain, S. (2013). Synthesis and study of antibacterial activity of some 1-phenyl-3-aryl-5-(4-(2-ethanoloxy) phenyl)-1H-pyrazoles. Oriental Journal of Chemistry, 29(2), 589-595. [Link]

-

Paul, S., & Singh, P. (2022). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 12(1), 19992. [Link]

-

Frimayanti, N., Jasril, J., Nurulita, Y., Zamri, A., Ikhtiarudin, I., & Guntur, G. (2022). Synthesis and molecular docking of 5-(2-fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole as potential anti-breast cancer agent. AIP Conference Proceedings, 2453(1), 040003. [Link]

-

Al-Suwaidan, I. A., & Al-Issa, S. A. (2024). Advances in Targeting BCR-ABL Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 29(3), 643. [Link]

-

Kumar, D., Kumar, N., & Singh, R. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 438–442. [Link]

-

Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis, 21(4), 431-439. [Link]

-

Singh, A., & Sharma, P. K. (2017). Current status of pyrazole and its biological activities. Journal of Applied Pharmaceutical Science, 7(10), 231-242. [Link]

Sources

- 1. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Sci-Hub: are you are robot? [sci-hub.sg]

- 7. Inhibitory mode of 1,5-diarylpyrazole derivatives against cyclooxygenase-2 and cyclooxygenase-1: molecular docking and 3D QSAR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors wi...: Ingenta Connect [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scilit.com [scilit.com]

- 17. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. benthamdirect.com [benthamdirect.com]

The Application Scientist's Playbook: Preliminary Cytotoxicity Screening of Pyrazole Scaffolds

As a Senior Application Scientist in drug discovery, I approach preliminary cytotoxicity screening not merely as a procedural checklist, but as a self-validating analytical system. Pyrazole compounds represent a highly privileged chemical scaffold in medicinal chemistry, frequently yielding potent anticancer candidates. However, accurately quantifying their cytotoxic potential requires rigorous, causality-driven experimental design to prevent false positives and artifacts.

This technical guide establishes a robust framework for evaluating pyrazole derivatives, bridging molecular mechanisms with standardized in vitro methodologies.

Mechanistic Grounding: The Pyrazole Pharmacophore

Before initiating any screening protocol, it is essential to understand why pyrazoles induce cytotoxicity. The anticancer efficacy of pyrazole derivatives is primarily driven by their ability to modulate key signaling pathways, including the inhibition of cyclin-dependent kinases (CDKs) and the induction of intrinsic apoptosis[1].

Recent structure-activity relationship (SAR) studies on 1,3,5-trisubstituted-1H-pyrazole derivatives demonstrate their capacity to act as potent inhibitors of the anti-apoptotic protein Bcl-2. By disrupting Bcl-2, these compounds upregulate pro-apoptotic proteins such as Bax and Caspase-3, ultimately triggering mitochondrial membrane permeabilization and DNA damage[2].

Pyrazole-induced intrinsic apoptosis via Bcl-2 inhibition and Bax activation.

The Self-Validating Cytotoxicity Screen (ISO 10993-5 Context)

To ensure trustworthiness and regulatory alignment, our preliminary screening protocols are heavily informed by the3[3]. A protocol is only as reliable as its controls.

A critical vulnerability in many published cytotoxicity assays is the omission of the T0 (Time Zero) baseline measurement . Without establishing the exact metabolic state of the cell population at the moment the pyrazole compound is introduced, it is mathematically impossible to distinguish between a cytostatic effect (the compound stops cells from dividing) and a cytocidal effect (the compound actively kills existing cells)[4]. By incorporating T0 into our workflow, the assay becomes a self-validating system.

Protocol: High-Fidelity MTT Cell Viability Assay

The MTT assay is the gold standard for preliminary screening. It operates on a specific biological causality: NAD(P)H-dependent cellular oxidoreductase enzymes, which are only active in viable cells, reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals[5]. The absorbance of the solubilized formazan is directly proportional to the viable cell count.

Step-by-Step Methodology

-

Cell Seeding: Harvest target cancer cells (e.g., HepG2, MCF-7) during the logarithmic growth phase. Seed at a density of 1×104 cells/well in a 96-well flat-bottom microplate. Incubate for 24 hours at 37°C under 5% CO₂ to allow for cellular adhesion and recovery.

-

T0 Baseline Measurement: Prior to compound addition, select a dedicated subset of control wells. Add MTT reagent, incubate, and read absorbance. Causality: This establishes the starting cell population baseline[4].

-

Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives.

-

Critical Control: Ensure the final concentration of the vehicle solvent (DMSO) never exceeds 0.5% v/v. Higher DMSO concentrations induce inherent cytotoxicity, confounding the pyrazole's true IC₅₀.

-

-

Incubation: Expose the cells to the compounds for a defined kinetic window (typically 48 or 72 hours). Include a positive control (e.g., Doxorubicin) and a negative vehicle control.

-

MTT Addition: Aspirate the spent media. Add 40 µL of MTT solution (2.5 mg/mL in PBS) to each well. Incubate for 2 to 4 hours in the dark. Causality: This incubation time allows mitochondrial dehydrogenases sufficient time to process the substrate[6].

-

Solubilization: Carefully remove the MTT solution. Add 100 µL of pure DMSO to each well to solubilize the trapped intracellular formazan crystals.

-

Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control.

Step-by-step MTT cytotoxicity screening workflow including the critical T0 baseline.

Quantitative Data Synthesis

To illustrate the screening output, we analyze the in vitro performance of novel pyrazole-indole hybrids against standard human cancer cell lines. The data below demonstrates that specific pyrazole derivatives can significantly outperform standard chemotherapeutics like Doxorubicin in targeted assays[6].

Table 1: Comparative IC₅₀ Values of Pyrazole Derivatives vs. Doxorubicin

| Compound Classification | Specific Derivative | Target Cell Line | IC₅₀ Value (µM) | Reference Standard |

| Pyrazole-Indole Hybrid | Compound 7a | HepG2 (Liver Carcinoma) | 6.1 ± 1.9 | Doxorubicin (24.7 µM) |